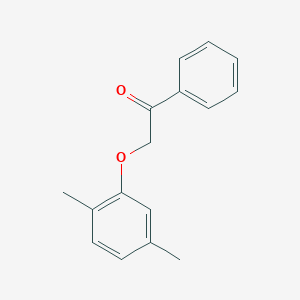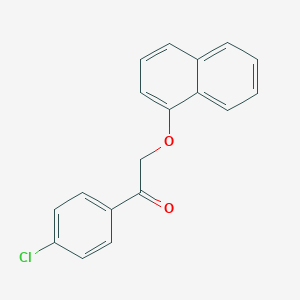![molecular formula C29H22ClNO5 B339358 2-(4-chlorophenyl)-2-oxoethyl 2'-[(4-methoxyphenyl)carbamoyl]biphenyl-2-carboxylate](/img/structure/B339358.png)
2-(4-chlorophenyl)-2-oxoethyl 2'-[(4-methoxyphenyl)carbamoyl]biphenyl-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyanilino group, and a biphenyl carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid
- 2,4-Dimethylmethcathinone
- 2,4-Dimethylethcathinone
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C29H22ClNO5 |
|---|---|
Molecular Weight |
499.9 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-[2-[(4-methoxyphenyl)carbamoyl]phenyl]benzoate |
InChI |
InChI=1S/C29H22ClNO5/c1-35-22-16-14-21(15-17-22)31-28(33)25-8-4-2-6-23(25)24-7-3-5-9-26(24)29(34)36-18-27(32)19-10-12-20(30)13-11-19/h2-17H,18H2,1H3,(H,31,33) |
InChI Key |
XDQDNBXPABISGH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-(4-Fluorophenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]ethanone](/img/structure/B339297.png)
![2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(3-METHOXYPHENYL)ETHANONE](/img/structure/B339300.png)
